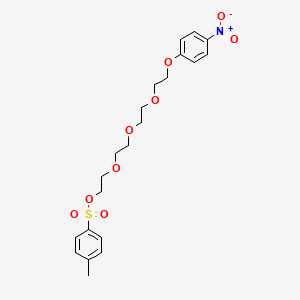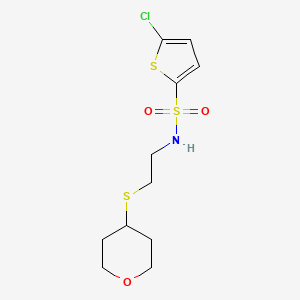
2-Pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic properties. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
Chemistry: Coordination Complexes
This compound has been studied for its ability to form coordination complexes with metals. In particular, its interaction with hydroxyoxo(5,10,15,20-tetraphenylporphyrinato)molybdenum(V) has been observed via spectrophotometry . The study revealed a two-stage reaction process involving an equilibrium between reactants and their molecular complex, followed by a slow displacement of the hydroxy group .
Biology: Molecular Interactions
In biological research, the compound’s role in molecular interactions is of interest. The same study that examined its chemistry also provides insights into how the compound might interact with biological molecules, given its ability to form complexes with fullerene .
Medicine: Drug Design
While direct applications in medicine are not explicitly detailed in the available literature, the compound’s complex-forming properties could be leveraged in drug design, particularly in the creation of novel drug delivery systems that target specific sites within the body .
Materials Science: Nanotechnology
The compound’s potential in materials science, especially nanotechnology, is linked to its interaction with fullerenes. Fullerenes are a form of carbon nanomaterial, and the compound’s ability to interact with them could lead to new materials with unique electrical, thermal, or mechanical properties .
Environmental Science: Sensing and Detection
Although specific environmental applications were not found, compounds like 2-Pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole could be used in the development of sensors for detecting environmental pollutants. Their complex-forming abilities might allow for the selective sensing of heavy metals or organic contaminants .
Physics: Spectroscopy Studies
The compound’s spectroscopic properties, as demonstrated in the interaction with molybdenum(V) complexes, suggest potential applications in physics. These could include studies of molecular dynamics, energy transfer, and reaction kinetics .
Electronics: Semiconductor Research
In electronics, the compound’s interaction with fullerenes suggests potential applications in semiconductor research. Fullerenes have been used in organic photovoltaics and electronic devices, and the compound’s ability to form complexes with them could influence the development of new electronic materials .
properties
IUPAC Name |
2-pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-2-6-15-11(3-1)9-19-13-17-16-12(18-13)10-4-7-14-8-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIRGPYJBSBJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2363710.png)


![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2363718.png)

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2363723.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2363727.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2363728.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2363730.png)
![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)
